molecular formula C10H9ClN2O B11893465 (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol

Cat. No.: B11893465
M. Wt: 208.64 g/mol
InChI Key: VSOPIWXMMULDKR-UHFFFAOYSA-N
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Description

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol is a chemical compound that features a chloro-substituted phenyl ring attached to a pyrazole moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol typically involves the reaction of 2-chloro-4-nitrophenol with hydrazine hydrate to form the pyrazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and methanol groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol is unique due to the presence of the chloro and methanol groups, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and enhance the compound’s potential for various applications .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

(2-chloro-4-pyrazol-1-ylphenyl)methanol

InChI

InChI=1S/C10H9ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-6,14H,7H2

InChI Key

VSOPIWXMMULDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)CO)Cl

Origin of Product

United States

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